molecular formula C10H11ClO2 B3148793 Methyl 4-(2-chloroethyl)benzoate CAS No. 65787-72-6

Methyl 4-(2-chloroethyl)benzoate

Cat. No. B3148793
CAS RN: 65787-72-6
M. Wt: 198.64 g/mol
InChI Key: KOLIWBZDVYITNS-UHFFFAOYSA-N
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Description

“Methyl 4-(2-chloroethyl)benzoate” is a chemical compound with the CAS Number: 65787-72-6 . It has a molecular weight of 198.65 and its IUPAC name is methyl 4-(2-chloroethyl)benzoate . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for “Methyl 4-(2-chloroethyl)benzoate” is 1S/C10H11ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-(2-chloroethyl)benzoate” is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Materials Science and Electrochemistry

A study by Almeida et al. (2017) explores the synthesis and electrochemical characterisation of a magenta polypyrrole derivatised with Methyl Red azo dye, demonstrating potential applications in pH sensors and electrochromic devices. The research showcases the utility of derivatised compounds in developing advanced materials with specific electronic and optical properties Almeida et al., 2017.

Pharmacology and Bioactive Compound Synthesis

Yang Jian-she (2009) presents the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, indicating the role of such compounds in the synthesis of pharmacologically active molecules. This highlights the potential for Methyl 4-(2-chloroethyl)benzoate and similar compounds to serve as precursors in drug development Yang Jian-she, 2009.

properties

IUPAC Name

methyl 4-(2-chloroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLIWBZDVYITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-chloroethyl)benzoate

Synthesis routes and methods

Procedure details

A solution of 4-(2-Chloro-ethyl)-benzoic acid (20 g, 108 mmol) in DMF (200 mL) is treated with K2CO3 (59.7 g, 432 mmol) and Mel (16.8 mL, 270 mmol) and stirred at 23 C for 18 h. The reaction mixture is diluted with EtOAc (450 mL) and washed with H2O (2×150 mL), saturated aqueous NaHCO3 (1×200 mL), brine (1×200 mL), dried (MgSO4), and concentrated to afford the title compound as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
59.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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